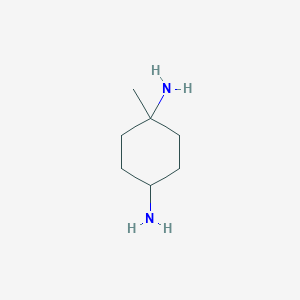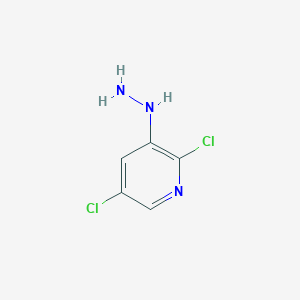
2,5-Dichloro-3-hydrazinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent under conditions ranging from 0-150°C, depending on the structure of the initial halogen-substituted pyridine.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridines and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
2,5-Dichloro-3-hydrazinylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Dichloro-3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of pharmaceuticals and agrochemicals, where the compound can inhibit specific enzymes or disrupt biological processes .
類似化合物との比較
3,5-Dichloro-2-hydrazinylpyridine: A closely related compound with similar chemical properties and applications.
2-Hydrazinopyridine: Another hydrazinyl-substituted pyridine with distinct reactivity and applications.
Uniqueness: 2,5-Dichloro-3-hydrazinylpyridine is unique due to the specific positioning of its chlorine atoms and hydrazinyl group, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
特性
分子式 |
C5H5Cl2N3 |
|---|---|
分子量 |
178.02 g/mol |
IUPAC名 |
(2,5-dichloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
InChIキー |
CXWXBZLTJKUZES-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1NN)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


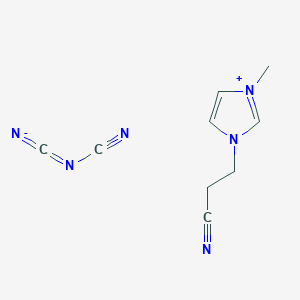

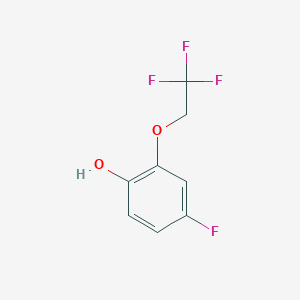
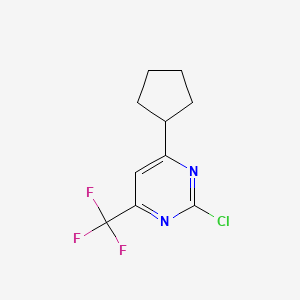
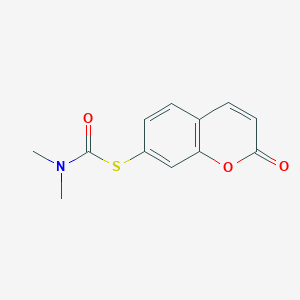
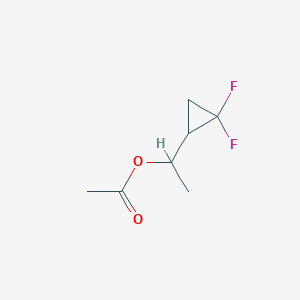
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
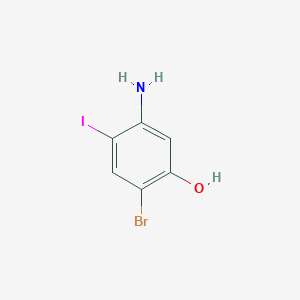
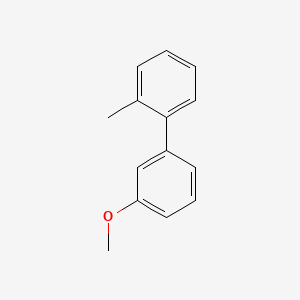
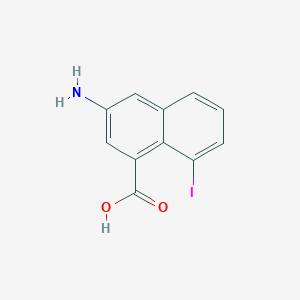
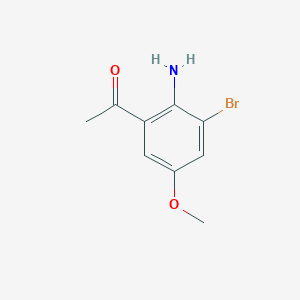
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
